2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied due to their wide range of biological activities . They are often used in the development of new pharmaceuticals . Piperazine is another component of the molecule, which is a common feature in many pharmaceuticals due to its versatile biological activity .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Mechanism of Action
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, act as dopamine and serotonin antagonists . These targets play a crucial role in regulating mood and behavior.
Mode of Action
It is known that similar compounds interact with their targets (dopamine and serotonin receptors) and cause changes in neurotransmitter levels . This interaction can lead to various physiological effects, depending on the specific receptors involved and their locations in the body.
Biochemical Pathways
Given its potential role as a dopamine and serotonin antagonist, it may impact the dopaminergic and serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, sleep, and appetite.
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule predicts good absorption or permeation based on the compound’s molecular properties, such as molecular weight and lipophilicity.
Result of Action
Similar compounds have shown antibacterial activity . One of the compounds showed a good activity against Bacillus subtilis and Staphylococcus aureus .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5S/c1-13-4-2-6-15-16(13)21-18(24-15)23-10-8-22(9-11-23)17-14(12-19)5-3-7-20-17/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQXNZMPJHFHDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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